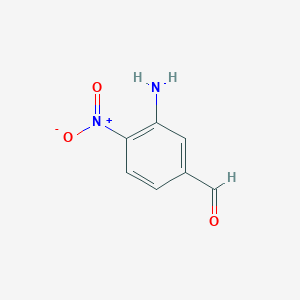

3-Amino-4-nitrobenzaldehyde

Description

Structural Framework and Significance in Organic Chemistry

The structural foundation of these compounds is the benzaldehyde (B42025) molecule, an aromatic aldehyde. The addition of nitro (-NO2) and amino (-NH2) groups to the benzene (B151609) ring dramatically influences the molecule's electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Conversely, the amino group is a strong electron-donating group, activating the ring towards electrophilic attack. The interplay of these opposing electronic effects, along with the reactive aldehyde group, makes these molecules highly valuable for constructing complex molecular architectures.

Contextualization within Substituted Aromatic Aldehyde Research

Substituted aromatic aldehydes are a class of organic compounds that have been the subject of extensive research due to their wide-ranging applications. wisdomlib.org They are fundamental in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.org Research in this area often focuses on developing new synthetic methodologies, understanding reaction mechanisms, and exploring the structure-activity relationships of the resulting products. For example, substituted aromatic aldehydes are key reactants in condensation reactions to form Schiff bases, which are important intermediates in many organic reactions and have applications in various fields, including medicinal chemistry. researchgate.netijmcmed.orgresearchgate.net

Overview of Research Trajectories for Related Chemical Entities

Research involving nitro- and amino-substituted benzaldehydes is diverse and continually evolving. One major trajectory involves their use in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. For instance, the condensation of substituted benzaldehydes with various amines is a common strategy for preparing aza-heterocycles. researchgate.net Another significant area of research is their application in materials science, such as in the synthesis of dyes and fluorescent probes. For example, disperse dyes derived from 4-amino-3-nitrobenzaldehyde (B1281796) have been synthesized and applied to polyester (B1180765) and nylon fabrics. researchgate.net Furthermore, the unique electronic properties of these compounds make them interesting candidates for the development of nonlinear optical materials. nih.gov

The isomeric compound, 4-amino-3-nitrobenzaldehyde, has also been a subject of study, particularly as a fluorescent probe for detecting amines. biosynth.com Its fluorescence properties are sensitive to the chemical environment, making it a useful tool in analytical chemistry. biosynth.com

Detailed research findings have shown that the position of the nitro and amino groups on the benzaldehyde ring significantly influences the compound's reactivity and the properties of its derivatives. For instance, studies on the 1,3-dipolar cycloaddition reactions of nitrobenzaldehydes have revealed different outcomes depending on the isomer used. researchgate.netacs.org

Here is an interactive data table with information about 3-Amino-4-nitrobenzaldehyde and a related compound:

| Property | This compound | 4-Amino-3-nitrobenzaldehyde |

| CAS Number | 1261608-01-8 fluorochem.co.ukbldpharm.com | 51818-99-6 nih.govfluorochem.co.uk |

| Molecular Formula | C7H6N2O3 bldpharm.comaksci.com | C7H6N2O3 nih.govfluorochem.co.uk |

| Molecular Weight | 166.13 g/mol aksci.comnih.gov | 166.13 g/mol nih.gov |

| IUPAC Name | This compound fluorochem.co.uk | 4-amino-3-nitrobenzaldehyde nih.gov |

| Canonical SMILES | NC1=C(C=CC(C=O)=C1)N+=O fluorochem.co.uk | C1=CC(=C(C=C1C=O)N+[O-])N biosynth.com |

| InChI Key | CWCFGQRUDNWBMS-UHFFFAOYSA-N fluorochem.co.uk | IIOCECYTBZBBAL-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6N2O3 |

|---|---|

Poids moléculaire |

166.13 g/mol |

Nom IUPAC |

3-amino-4-nitrobenzaldehyde |

InChI |

InChI=1S/C7H6N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H,8H2 |

Clé InChI |

CWCFGQRUDNWBMS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C=O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 3 Amino 4 Nitrobenzaldehyde

Precursor Selection and Strategic Design in Nitrobenzaldehyde Synthesis

The journey to synthesizing 3-amino-4-nitrobenzaldehyde begins with the careful selection of a precursor molecule. A common strategy involves starting with a benzaldehyde (B42025) derivative that facilitates the subsequent introduction of the nitro and amino functionalities. For instance, the synthesis can commence with 4-acetamidobenzaldehyde. rsc.org This precursor is chosen for its acetyl-protected amino group, which directs the subsequent nitration to the desired position and can be later deprotected to yield the free amine.

Another approach could involve starting with a compound that already contains some of the required functional groups in a different arrangement, which are then chemically modified. For example, the synthesis of various nitrobenzaldehydes often involves the nitration of benzaldehyde or its derivatives. researchgate.netgoogle.com The strategic design of the synthesis route is crucial to control the regioselectivity of the reactions and to minimize the formation of unwanted isomers.

Approaches to Selective Nitration in Aromatic Systems

The introduction of a nitro group onto an aromatic ring, known as nitration, is a fundamental reaction in organic synthesis. Achieving selective nitration is paramount to ensure the desired isomer is formed, especially when the aromatic ring already bears other substituents. Traditional nitration methods often utilize a mixture of nitric acid and sulfuric acid. google.comnih.gov However, these methods can sometimes lead to a mixture of products and present environmental concerns. chem-soc.si

To enhance selectivity, various strategies have been developed. One approach is the use of a protecting group. For example, in the synthesis of 4-amino-3-nitrobenzaldehyde (B1281796), the amino group of the precursor can be protected as an acetamide. This directs the incoming nitro group to the position ortho to the amino group and para to the aldehyde group. rsc.org Other modern approaches focus on milder and more selective nitrating agents and catalyst systems to improve yields and reduce waste. nih.govresearchgate.net

Methods for Amine Functional Group Introduction on Aromatic Rings

The introduction of an amine group onto an aromatic ring can be achieved through several synthetic routes. The choice of method often depends on the starting material and the desired final product.

Reduction of Nitro Moieties to Amino Groups

A prevalent and effective method for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound. numberanalytics.comucalgary.ca This transformation is a key step in many synthetic pathways. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a common and efficient method. fiveable.mecommonorganicchemistry.com

Alternatively, metal-based reductions in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are widely used. masterorganicchemistry.comgoogle.com These methods are often chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functional groups. commonorganicchemistry.com For instance, the reduction of 2,4-dinitrobenzaldehyde (B114715) to 2-amino-4-nitrobenzaldehyde (B12311) can be selectively achieved. ethernet.edu.et Other reagents like sodium sulfide (B99878) (Na2S) can also be used for selective reductions. commonorganicchemistry.com

Amination Reactions for Substituted Benzaldehydes

Directly introducing an amino group onto a substituted benzaldehyde can be achieved through amination reactions. One such method is nucleophilic aromatic substitution (SₙAr). numberanalytics.comfiveable.me In this reaction, a leaving group on the aromatic ring, such as a halogen, is displaced by an amine nucleophile. The presence of electron-withdrawing groups, like a nitro group, on the aromatic ring facilitates this reaction. fiveable.me

Another approach is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgyoutube.com This two-step process first forms an imine intermediate, which is then reduced to the corresponding amine. youtube.com

Specific Reaction Pathways Leading to this compound

A documented synthesis of 4-amino-3-nitrobenzaldehyde, a structural isomer of the target compound, provides insight into a potential pathway for this compound. This synthesis starts with 4-acetamidobenzaldehyde. rsc.org This starting material is first treated with acetic anhydride (B1165640). The resulting diacetate is then nitrated. The nitro group is introduced at the position ortho to the original amino group due to the directing effect of the acetyl group. Finally, the acetyl groups are removed by hydrolysis with hydrochloric acid to yield 4-amino-3-nitrobenzaldehyde. rsc.org A similar strategy, likely starting with 3-acetamidobenzaldehyde, could plausibly be employed to synthesize this compound.

Another potential pathway could involve the selective reduction of a dinitrobenzaldehyde precursor. For instance, if 3,4-dinitrobenzaldehyde (B2410972) were available, its selective reduction could yield the desired product. The choice of reducing agent would be critical to selectively reduce one nitro group over the other. commonorganicchemistry.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield and purity of the desired product. For the synthesis of nitro- and amino-substituted benzaldehydes, several factors are crucial.

During nitration, controlling the temperature is essential to prevent the formation of byproducts. google.com The concentration and ratio of nitric and sulfuric acids also play a significant role in the outcome of the reaction. nih.gov

In reduction reactions, the choice of reducing agent and catalyst is paramount for achieving high chemoselectivity and yield. commonorganicchemistry.comresearchgate.net For instance, in catalytic hydrogenation, the type of catalyst (e.g., Pd/C, Raney Nickel) and the reaction pressure and temperature can be fine-tuned. commonorganicchemistry.com In metal-acid reductions, the concentration of the acid and the reaction time are important parameters to control. google.com

Purification techniques such as recrystallization and column chromatography are often employed after the reaction to isolate the product in high purity. rsc.org The choice of solvent for recrystallization is a key variable that needs to be optimized to obtain pure crystals.

Temperature and Pressure Regimes

Temperature and pressure are critical variables in the synthesis of benzaldehyde derivatives, directly influencing reaction rates and the formation of byproducts. For the oxidation of substituted toluenes, precise temperature control is paramount. For instance, in a related synthesis, the oxidation of 3-bromo-4-nitrotoluene using chromium trioxide is conducted at a chilled temperature of 5–10°C to minimize side reactions like over-oxidation or degradation of the aromatic ring . Similarly, nitration reactions, another key type of aromatic functionalization, are often performed at 0–5°C to control the exothermic nature of the reaction and prevent the formation of multiple nitrated products .

While many syntheses are performed at atmospheric pressure, certain procedures, such as catalytic hydrogenations for the reduction of nitro groups, may employ elevated pressures. A patented process for a related amino-substituted compound describes a reduction reaction carried out under a hydrogen pressure of 0.50 to 1.50 MPa google.com. High-pressure conditions can also be used to increase reaction rates, as seen in some proline-catalyzed reactions, though this can sometimes impact optical purity in asymmetric synthesis tohoku.ac.jp.

Table 1: Temperature and Pressure Conditions in Analogous Syntheses

| Reaction Type | Starting Material/Substrate | Temperature | Pressure | Source |

| Oxidation | 3-bromo-4-nitrotoluene | 5–10°C | Atmospheric | |

| Nitration | 3-hydroxybenzaldehyde | 0–5°C | Atmospheric | |

| Reduction | 3-nitro-4-hydroxybenzoic acid | 95–100°C | 0.50–1.50 MPa | google.com |

| Reduction | o-nitrobenzaldehyde | Reflux | Atmospheric | orgsyn.org |

| Mannich Reaction | p-nitrobenzaldehyde | -20°C to Room Temp. | Atmospheric & High Pressure | tohoku.ac.jp |

Solvent Effects and Reaction Medium Selection

The choice of solvent is crucial as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. In the oxidation of toluene (B28343) derivatives, a mixture of acetic acid and acetic anhydride is often employed, acting as both a solvent and a medium that facilitates the formation of an intermediate diacetate, which is then hydrolyzed to the aldehyde .

The polarity of the solvent plays a significant role. Studies on condensation reactions involving substituted benzaldehydes indicate that apolar aprotic solvents can lead to higher yields of certain intermediates compared to dipolar aprotic media mdpi.com. Polar aprotic solvents like acetonitrile (B52724) are noted for their ability to enhance the solubility of specific reagents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) used in some nitration reactions . Protic solvents like ethanol (B145695) are widely used, not only as a reaction medium but also for the purification of the final product through recrystallization orgsyn.orgresearchgate.netscielo.br. The selection of an appropriate solvent is therefore a balance between ensuring reactant solubility and optimizing the reaction's efficiency and selectivity weebly.com. In some cases, solvent-free reactions using techniques like jet milling are being explored as a green chemistry alternative asianpubs.org.

Catalyst Systems and Their Influence on Selectivity

In the context of oxidizing 3-amino-4-nitrotoluene, the primary concern for selectivity is the choice of oxidizing agent, which functions as the key reagent controlling the reaction's outcome. Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) must be used under carefully controlled conditions to selectively oxidize the methyl group to an aldehyde without affecting the amino group or further oxidizing the product to a carboxylic acid .

For other synthetic transformations that could be part of alternative routes, various catalyst systems are employed. For instance, if a nitro group were to be introduced via reduction of a different precursor, palladium on carbon (Pd/C) is a common and effective catalyst for hydrogenation reactions google.com. In reactions building the carbon skeleton, such as aldol (B89426) or Mannich reactions, chiral organocatalysts like L-proline and its derivatives have been shown to be highly effective in controlling stereoselectivity, particularly with substrates like 4-nitrobenzaldehyde (B150856) rsc.orgacs.org. The catalyst transfers its chirality to the substrate, directing the reaction to form a specific stereoisomer rsc.org. Heterogeneous catalysts, such as metal-doped aluminophosphates (MAlPO-n), are also utilized in the oxidation of aromatic amines to nitro compounds, offering high thermal stability and potential for catalyst recovery mdpi.com.

Isolation and Purification Techniques in Organic Synthesis

Following the chemical synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which contains unreacted starting materials, reagents, and byproducts.

A common initial step is to induce crystallization of the crude product. This is often achieved by cooling the reaction mixture, sometimes in an ice bath, which decreases the solubility of the product and causes it to precipitate out of the solution as a solid orgsyn.orggoogle.com. The solid product is then collected by filtration , typically using a Büchner funnel under vacuum orgsyn.org. The collected solid, or filter cake, is then washed with a cold solvent, such as ice water or cold toluene, to remove soluble impurities orgsyn.orggoogle.comgoogle.com.

For further purification, solvent extraction may be employed. This involves dissolving the crude product in a suitable solvent, such as ethyl acetate, and washing it with water or an aqueous solution to separate the desired compound from water-soluble impurities . The purified product is then recovered by evaporating the organic solvent.

Chromatography is a powerful technique for achieving high purity. The crude product can be passed through a plug of silica (B1680970) gel to remove polar impurities or subjected to full flash column chromatography, where the compound is separated based on its differential adsorption to the stationary phase (silica) as a solvent mixture (eluent) is passed through the column orgsyn.org.

The final step is the thorough drying of the purified compound. This is typically done under high vacuum or in a vacuum desiccator to remove any residual solvent, yielding the pure, solid this compound orgsyn.orgorgsyn.org. In some industrial processes, purification can also involve treating the crude product with water and an emulsifier at a controlled temperature and pH to specifically remove positional isomers google.com.

Chemical Reactivity and Transformations of 3 Amino 4 Nitrobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl (C=O) moiety. The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen, which results in the carbonyl carbon having a partial positive charge and the oxygen a partial negative charge. libretexts.org This inherent electrophilicity of the carbonyl carbon is the primary site for nucleophilic attack, which is the most common reaction pathway for aldehydes. libretexts.orgopenstax.org

The quintessential reaction of aldehydes is nucleophilic addition. This process involves a nucleophile attacking the electrophilic carbonyl carbon. libretexts.org The reaction proceeds via a two-step mechanism. First, the nucleophile forms a covalent bond with the carbonyl carbon, causing the rehybridization of this carbon from sp² (trigonal planar) to sp³ (tetrahedral). This step breaks the C=O pi bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org In the second step, this alkoxide intermediate is protonated by an acid source (such as water or a dilute acid added to the reaction) to yield a neutral alcohol product. youtube.com

Aromatic aldehydes like 3-Amino-4-nitrobenzaldehyde are generally less reactive in nucleophilic additions than aliphatic aldehydes because the electron-donating resonance effect of the benzene (B151609) ring can decrease the electrophilicity of the carbonyl group. openstax.org However, the strong electron-withdrawing effect of the para-nitro group in this molecule significantly enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). brainly.com

Aldehydes react with primary amines in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org This reaction is a type of nucleophilic addition-elimination, where the initial addition of the amine to the carbonyl is followed by the elimination of a water molecule.

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

For this compound, the reaction with a primary amine (R'-NH₂) would yield the corresponding N-substituted imine. These reactions are crucial in the synthesis of various biologically active compounds and ligands for coordination chemistry. jetir.org

The formation of a Schiff base from an aldehyde and a primary amine occurs in two main stages. mdpi.com

Nucleophilic Addition and Hemiaminal Formation : The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a hemiaminal (or carbinolamine). libretexts.org This initial step is typically fast.

Dehydration to Form the Imine : The hemiaminal is usually an unstable intermediate. mdpi.com Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The elimination of water is facilitated by the lone pair of electrons on the adjacent nitrogen atom, which forms a new pi bond with the carbon, leading to a protonated imine. A final deprotonation step yields the neutral imine and regenerates the acid catalyst. libretexts.org

The kinetics and equilibrium of imine formation are highly sensitive to the reaction conditions, particularly pH and the choice of solvent.

pH Effects : The rate of imine formation is greatest in a mildly acidic environment, typically around a pH of 4 to 5. youtube.comlibretexts.org This is because the reaction requires a delicate balance. On one hand, an acid catalyst is needed to protonate the hydroxyl group of the hemiaminal intermediate to facilitate the elimination of water. libretexts.org On the other hand, if the pH is too low, the primary amine nucleophile will be protonated to form a non-nucleophilic ammonium (B1175870) ion, which cannot initiate the attack on the carbonyl carbon. libretexts.org At high pH, there is not enough acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

Solvent Effects : The solvent can significantly influence the equilibrium between the starting materials, the hemiaminal intermediate, and the final imine product. Studies on the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that solvent polarity plays a key role. mdpi.comnih.gov Apolar aprotic solvents tend to favor the formation and stabilization of the hemiaminal intermediate, while polar solvents shift the equilibrium toward the formation of the Schiff base. mdpi.comnih.gov This is because polar solvents can better solvate the transition state leading to the imine and the water by-product.

Table 1: Effect of Solvent on Hemiaminal (HA) and Schiff Base (SB) Formation from 2-Nitrobenzaldehyde Data adapted from a study on a similar compound, 2-nitrobenzaldehyde, which illustrates the general principle of solvent effects on this type of condensation reaction. nih.gov

| Solvent | Dielectric Constant (ε) | % HA | % SB |

| CCl₄ | 2.24 | 82 | 8 |

| Toluene (B28343) | 2.38 | 79 | 11 |

| Benzene | 2.28 | 75 | 15 |

| CHCl₃ | 4.81 | 68 | 21 |

| Dioxane | 2.21 | 65 | 24 |

| Ethyl Acetate | 6.02 | 52 | 37 |

| Acetone | 20.7 | 43 | 47 |

| Acetonitrile (B52724) | 37.5 | 31 | 58 |

| DMSO | 46.7 | 25 | 65 |

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. For this compound, the aldehyde group can be oxidized to form 3-Amino-4-nitrobenzoic acid. This requires an oxidizing agent that is selective for the aldehyde and does not react with the amino group or the aromatic ring.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) : Under basic or neutral conditions, KMnO₄ can effectively oxidize aldehydes to carboxylic acids.

Chromium(VI) reagents : Reagents like chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, are powerful oxidizing agents for aldehydes.

Tollens' reagent ([Ag(NH₃)₂]⁺) : This is a mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror, and is often used as a qualitative test for aldehydes.

Quinones : In some procedures, quinones in the presence of a solvent like DMSO can be used for the oxidative amidation of aldehydes. researchgate.net

The aldehyde group can be easily reduced to a primary alcohol. In the case of this compound, this would yield (3-Amino-4-nitrophenyl)methanol. This transformation is typically achieved using metal hydride reagents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols. youtube.com It is often the reagent of choice due to its safety and ease of handling. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Lithium aluminum hydride (LiAlH₄) : This is a much stronger reducing agent than NaBH₄. While it is highly effective at reducing aldehydes, it is also less selective and can potentially reduce the nitro group as well. It is also highly reactive with protic solvents like water and alcohols. youtube.com

Condensation Reactions with Primary Amines for Imine Formation

Reactivity of the Aromatic Amino Group

The amino group (-NH₂) in this compound is a primary aromatic amine and as such, undergoes a range of characteristic reactions. It acts as a nucleophile and a powerful activating group, significantly influencing the molecule's reaction pathways.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is a highly valuable intermediate for synthesizing a variety of derivatives.

These diazonium salts are electrophilic and readily undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and naphthols, to form intensely colored azo compounds. This reaction is fundamental to the synthesis of many azo dyes. For instance, monoazo disperse dyes have been synthesized using this compound (also referred to as 4-amino-3-nitrobenzaldehyde) as the diazo component. iosrjournals.org The diazonium solution is coupled to various components like 1-naphthol (B170400) and 2-naphthol (B1666908) to produce a series of dyes with different colors and properties. iosrjournals.org

| Diazo Component | Coupling Component | Resulting Dye Color |

| Diazotized this compound | 1-Naphthol | Light Orange iosrjournals.org |

| Diazotized this compound | 2-Naphthol | Dark Red iosrjournals.org |

This table illustrates how different coupling components lead to dyes with distinct colors when reacted with the diazonium salt of this compound.

The nucleophilic nitrogen atom of the amino group can react with acylating or alkylating agents. Acylation, often performed with acyl chlorides or acid anhydrides, converts the amino group into an amide. This transformation is crucial in synthetic chemistry for several reasons. Firstly, it serves as a protective strategy; the acetyl group, for example, can protect the amino group from oxidation or unwanted side reactions during subsequent transformations on other parts of the molecule. iosrjournals.org In the synthesis of this compound, the amino group of 4-aminobenzaldehyde (B1209532) is first protected by acetylation before the nitration step to prevent oxidation of the formyl group and to control the regioselectivity of the nitration. iosrjournals.org The protecting acetyl group is later removed by acid hydrolysis. iosrjournals.org

Alkylation involves the reaction of the amino group with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reagents.

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is reversible and is often driven to completion by removing the water as it is formed. wikipedia.org The resulting imine contains a carbon-nitrogen double bond, and these compounds are important intermediates in many organic syntheses.

Reactivity of the Aromatic Nitro Group

The nitro group (-NO₂) is a strongly electron-withdrawing group that significantly deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic substitution. It is also susceptible to reduction under various conditions.

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its reduction can yield a variety of products depending on the reducing agent and the reaction conditions.

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amino group (-NH₂). This converts this compound into 3,4-diaminobenzaldehyde. A wide array of reagents can accomplish this, including:

Metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl). researchgate.net

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Tin(II) chloride (SnCl₂) in an acidic medium, which is known for its chemoselectivity in reducing nitro groups without affecting other reducible functionalities like aldehydes. stackexchange.com

Partial Reduction: Under milder or more controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.

Hydroxylamino Group (-NHOH): Reduction with reagents like zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. wikipedia.org

Azoxy and Azo Compounds: In basic media, bimolecular reduction products are often formed. Reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds, which can be further reduced to azo compounds.

| Reducing Agent | Reaction Conditions | Primary Product |

| Sn / HCl or Fe / HCl | Acidic | 3,4-Diaminobenzaldehyde |

| H₂, Pd/C | Catalytic Hydrogenation | 3,4-Diaminobenzaldehyde |

| SnCl₂ | Ethyl Acetate or Alcohol | 3,4-Diaminobenzaldehyde stackexchange.com |

| Zn / NH₄Cl | Aqueous | 3-Amino-4-hydroxylaminobenzaldehyde wikipedia.org |

This table summarizes the expected products from the reduction of the nitro group in this compound using different reagents.

The substituents on the benzene ring profoundly influence its reactivity towards substitution reactions. In this compound, there is a competition between the directing effects of the three groups.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for NAS, a reaction that is typically difficult for benzene derivatives. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is favored at the positions ortho and para to the nitro group. In this molecule, the positions ortho (position 5) and para (position 2, relative to the nitro group) are activated. A strong nucleophile could potentially displace a suitable leaving group at these positions, although in the parent molecule, hydride is a very poor leaving group. The primary utility of this activation is seen in related compounds where a halogen is present at one of these activated positions.

Interactions between Functional Groups and Synergistic Effects on Reactivity

The chemical behavior of this compound is dictated by the complex interplay of its three functional groups: an amino (-NH2) group, a nitro (-NO2) group, and an aldehyde (-CHO) group, all attached to a benzene ring. The specific arrangement of these groups—amino at position 3, nitro at position 4, and aldehyde at position 1—creates a unique electronic environment that governs the molecule's reactivity. The interactions are a result of the combined inductive and resonance effects of each substituent.

The amino group is a potent activating group that donates electron density to the aromatic ring, primarily through a strong, positive resonance effect (+R). libretexts.org Conversely, both the nitro and aldehyde groups are strong deactivating groups, withdrawing electron density from the ring through negative resonance (-R) and negative inductive (-I) effects. libretexts.org This configuration establishes a "push-pull" system within the molecule, where the electron-donating amino group pushes electron density into the ring, which is then withdrawn by the nitro and aldehyde groups. This intramolecular charge transfer significantly influences the reactivity of each functional group and the aromatic ring itself.

Key Interactions and Their Effects on Reactivity:

Reactivity of the Aldehyde Group: The aldehyde group's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon, is significantly enhanced. The powerful electron-withdrawing nature of the para-nitro group makes the carbonyl carbon more electron-deficient (electrophilic). stackexchange.com While the meta-amino group has an electron-donating effect that would typically reduce electrophilicity, its influence is outweighed by the dominant para-nitro substituent. This synergistic effect makes the aldehyde in this compound more reactive towards nucleophiles compared to benzaldehyde itself.

Reactivity of the Amino Group: The nucleophilicity and basicity of the amino group are substantially diminished. The presence of two strong electron-withdrawing groups, especially the adjacent nitro group, pulls electron density away from the nitrogen atom. This reduction in electron availability makes the amino group less reactive in typical reactions such as acylation or alkylation and lowers its basicity compared to aniline (B41778).

The synergistic and antagonistic interactions are summarized in the table below.

| Functional Group | Interacting Groups | Effect on Reactivity | Nature of Effect |

| Aldehyde (-CHO) | Nitro (-NO2) at para | Increased electrophilicity of carbonyl carbon | Synergistic (strong electron withdrawal) |

| Amino (-NH2) at meta | Decreased electrophilicity of carbonyl carbon | Antagonistic (weak electron donation) | |

| Amino (-NH2) | Nitro (-NO2) at ortho | Decreased nucleophilicity and basicity | Synergistic (strong electron withdrawal) |

| Aldehyde (-CHO) at meta | Decreased nucleophilicity and basicity | Synergistic (electron withdrawal) | |

| Aromatic Ring | Amino (-NH2) | Activation towards electrophilic substitution | Antagonistic to -NO2 and -CHO |

| Nitro (-NO2) & Aldehyde (-CHO) | Strong deactivation towards electrophilic substitution | Dominant Effect |

These electronic interactions make this compound a versatile intermediate in organic synthesis, allowing for selective reactions at different sites depending on the reaction conditions and reagents used.

Spectroscopic and Structural Elucidation of 3 Amino 4 Nitrobenzaldehyde

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of 3-Amino-4-nitrobenzaldehyde. The vibrational modes are characteristic of the stretching and bending of specific bonds within the molecule, such as those in the amino, nitro, aldehyde, and benzene (B151609) ring moieties.

The FTIR and Raman spectra of this compound are expected to display a series of distinct bands corresponding to its constituent functional groups. The assignment of these bands is based on established group frequency ranges and comparison with related molecules.

Amino (NH₂) Group Vibrations: The primary amine group is typically characterized by a pair of N-H stretching vibrations in the FTIR spectrum, usually found between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. An N-H scissoring (bending) mode is expected around 1590-1650 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group is readily identified by two strong stretching vibrations in the infrared spectrum. The asymmetric stretching mode (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, generally between 1300 and 1370 cm⁻¹.

Aldehyde (CHO) Group Vibrations: The aldehyde group gives rise to two characteristic stretching vibrations. The C=O stretch is a very strong and prominent band in the IR spectrum, expected in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. Additionally, a distinctive C-H stretching vibration of the aldehyde proton appears as a pair of weak to medium bands around 2720-2850 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

The expected vibrational frequencies and their assignments for this compound are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3450-3490 | Amino |

| N-H Symmetric Stretch | ~3350-3390 | Amino |

| Aromatic C-H Stretch | ~3050-3100 | Aromatic Ring |

| Aldehyde C-H Stretch | ~2820-2860, ~2720-2760 | Aldehyde |

| C=O Stretch | ~1690-1710 | Aldehyde |

| N-H Scissoring | ~1610-1640 | Amino |

| Aromatic C=C Stretch | ~1580-1600, ~1450-1500 | Aromatic Ring |

| NO₂ Asymmetric Stretch | ~1510-1540 | Nitro |

| NO₂ Symmetric Stretch | ~1330-1350 | Nitro |

| C-N Stretch | ~1250-1300 | Amino/Nitro |

| Aromatic C-H o.o.p. Bend | ~800-850 | Aromatic Ring |

Note: The data in this table are predicted values based on typical frequency ranges for the respective functional groups and may vary from experimental results.

The vibrational spectra can also offer clues about the molecule's conformation, particularly concerning the orientation of the aldehyde and amino groups relative to the benzene ring. Intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen and the nitro group's oxygen, can influence the position and shape of the N-H and NO₂ stretching bands. Such interactions would typically cause a red-shift (lowering of frequency) and broadening of the involved vibrational bands. The planarity of the molecule and the degree of conjugation between the substituents and the ring can also affect the frequencies of the C=C and C=O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of this compound can be unambiguously determined.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the aldehyde proton, the amino protons, and the three aromatic protons.

Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of 9.8-10.2 ppm.

Amino Protons: The two protons of the NH₂ group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but is generally expected between 5.0 and 7.0 ppm.

Aromatic Protons: The three protons on the benzene ring (H-2, H-5, and H-6) will have distinct chemical shifts due to the electronic effects of the three different substituents. The aldehyde and nitro groups are strongly electron-withdrawing, deshielding nearby protons, while the amino group is electron-donating.

H-2: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

H-5: This proton is ortho to the electron-donating amino group and meta to the aldehyde group, likely appearing as a doublet of doublets.

H-6: This proton is ortho to the nitro group and meta to the amino group, appearing as a doublet.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.9 - 10.1 | Singlet (s) | - |

| H-2 | 8.0 - 8.2 | Doublet (d) | ~2-3 |

| H-5 | 7.3 - 7.5 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

| H-6 | 7.0 - 7.2 | Doublet (d) | ~8-9 |

| -NH₂ | 6.0 - 6.5 | Broad Singlet (br s) | - |

Note: The data in this table are predicted values based on substituent effects and analysis of related compounds. Actual experimental values may differ.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has seven distinct carbon atoms.

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field, typically between 188 and 192 ppm.

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts.

C-1, C-3, C-4: These carbons are directly attached to the substituents and their chemical shifts will be significantly influenced by them. C-4 (attached to the nitro group) and C-1 (attached to the aldehyde) are expected to be deshielded, while C-3 (attached to the amino group) will be shielded.

C-2, C-5, C-6: These carbons, bonded to hydrogen, will also show distinct shifts based on their position relative to the substituents.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 189 - 192 |

| C-4 | 148 - 152 |

| C-3 | 145 - 149 |

| C-1 | 135 - 138 |

| C-6 | 128 - 131 |

| C-2 | 123 - 126 |

| C-5 | 118 - 121 |

Note: The data in this table are predicted values based on substituent effects and analysis of related compounds. Actual experimental values may differ.

While 1D NMR can often provide sufficient data for structural assignment, 2D NMR techniques offer definitive confirmation of connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6 (a strong correlation due to ortho coupling) and between H-5 and H-2 (a weaker correlation due to meta coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, and C-6).

Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic structure of its chromophore, which comprises a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and an amino group (-NH₂).

The chromophoric system of this compound is expected to give rise to multiple electronic transitions, primarily of the π → π* and n → π* types. The benzene ring, along with the electron-withdrawing aldehyde and nitro groups, and the electron-donating amino group, forms a conjugated system that influences the energy of these transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and conjugated substituents. The presence of both a strong electron-donating group (amino) and strong electron-withdrawing groups (nitro, aldehyde) creates a "push-pull" system. This significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the principal π → π* absorption band to longer wavelengths compared to unsubstituted benzaldehyde (B42025).

n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and aldehyde groups, and the nitrogen of the amino group) to antibonding π* orbitals. These bands are expected to appear at longer wavelengths than the π → π* transitions but may be obscured by the more intense absorption bands.

For comparison, studies on various nitrobenzaldehyde isomers show strong absorptions around 250 nm ascribed to π → π* transitions and weak n → π* transitions around 350 nm. uni-muenchen.de The addition of the amino group to this structure would be expected to shift the main absorption band to well above 300 nm.

Solvatochromism describes the shift in the absorption maxima (λmax) of a compound upon changing the polarity of the solvent. The this compound molecule possesses a significant ground-state dipole moment due to its electron-donating and electron-withdrawing substituents. This dipole moment is expected to increase upon electronic excitation to the π → π* state, as this transition involves intramolecular charge transfer (ICT) from the amino group to the nitro and aldehyde groups.

Positive Solvatochromism: For π → π* transitions involving an increase in dipole moment, polar solvents will stabilize the more polar excited state more than the ground state. This leads to a decrease in the transition energy and a bathochromic (red) shift in the absorption maximum as solvent polarity increases. It is therefore predicted that this compound would exhibit positive solvatochromism for its main ICT band.

While specific data for this compound is unavailable, the general trend for similar donor-acceptor aromatic compounds supports this prediction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₇H₆N₂O₃, corresponding to a molecular weight of approximately 166.13 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 166. The subsequent fragmentation would likely proceed through the loss of its functional groups. A plausible fragmentation pathway is outlined below:

Loss of NO: A characteristic fragmentation for aromatic nitro compounds is the loss of a nitric oxide radical (·NO), which corresponds to a mass loss of 30 amu. This would yield a fragment ion at m/z = 136. This pathway is often observed in ortho-substituted nitroarenes.

Loss of H·: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion [M-H]⁺ is a common fragmentation for benzaldehydes. This would result in a peak at m/z = 165.

Loss of CHO·: Cleavage of the formyl radical would lead to a fragment at m/z = 137 ([M-29]).

Loss of NO₂: Loss of the nitro group (46 amu) would produce an ion at m/z = 120 ([M-46]).

| m/z Value | Predicted Fragment Ion | Mass Loss (amu) | Proposed Neutral Loss |

|---|---|---|---|

| 166 | [C₇H₆N₂O₃]⁺ (Molecular Ion) | - | - |

| 165 | [C₇H₅N₂O₃]⁺ | 1 | H· |

| 137 | [C₆H₆N₂O]⁺ | 29 | CHO· |

| 136 | [C₇H₆N₁O₂]⁺ | 30 | NO· |

| 120 | [C₇H₆N₁O]⁺ | 46 | NO₂· |

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed experimental crystallographic data for this compound is not available in the surveyed literature. The following sections describe the anticipated structural features based on analysis of similar molecules.

The crystal structure of this compound would be significantly influenced by strong intermolecular hydrogen bonds.

Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the aldehyde group (-CHO) are effective hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or a more complex three-dimensional network.

For instance, the crystal structure of 3-nitrobenzaldehyde, which lacks the amino group, is stabilized by aromatic π–π stacking interactions. researchgate.net The introduction of the amino group would introduce the more dominant hydrogen bonding interactions.

Without experimental data, precise values for bond parameters cannot be provided. However, general features can be predicted:

Bond Lengths: The C-NO₂ and C-CHO bond lengths would be consistent with those observed in other substituted nitrobenzaldehydes. The C-NH₂ bond length would be typical for an aniline-like structure. Aromatic C-C bonds within the ring would average around 1.39 Å, with some variation due to the electronic effects of the substituents.

Bond Angles: The bond angles within the benzene ring would be approximately 120°, with slight distortions to accommodate the substituents.

Torsional Angles: A key structural feature would be the torsional angles describing the orientation of the nitro and aldehyde groups relative to the plane of the benzene ring. Due to steric hindrance between the adjacent amino and nitro groups, the nitro group would likely be twisted out of the plane of the aromatic ring to minimize repulsion. The aldehyde group may also exhibit a slight non-planar orientation.

Hydrogen Bonding Networks within the Crystal Lattice

The molecular structure of this compound, featuring a primary amine (-NH₂), a nitro group (-NO₂), and an aldehyde group (-CHO) on a benzene ring, provides the necessary functional groups for the formation of a complex network of hydrogen bonds in the solid state. The amino group serves as a hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups act as hydrogen bond acceptors.

In a crystalline lattice, these interactions are expected to play a crucial role in the packing of the molecules. It is anticipated that intermolecular hydrogen bonds of the N-H···O type would be predominant. Specifically, the hydrogen atoms of the amino group can form bonds with the oxygen atoms of the nitro group of a neighboring molecule. Additionally, interactions involving the aldehydic oxygen are also possible.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₇H₆N₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular weight of this compound is 166.13 g/mol . The theoretical percentage of each element is calculated as follows:

Carbon (C): (7 * 12.011 g/mol ) / 166.13 g/mol * 100% = 50.61%

Hydrogen (H): (6 * 1.008 g/mol ) / 166.13 g/mol * 100% = 3.64%

Nitrogen (N): (2 * 14.007 g/mol ) / 166.13 g/mol * 100% = 16.86%

Oxygen (O): (3 * 15.999 g/mol ) / 166.13 g/mol * 100% = 28.89%

This data provides a benchmark for experimental results obtained from elemental analysis, typically using combustion analysis, to confirm the purity and identity of the compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 50.61 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.64 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.86 |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.89 |

| Total | 166.136 | 100.00 |

Theoretical and Computational Investigations of 3 Amino 4 Nitrobenzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. google.com Functionals like B3LYP are commonly employed for such studies due to their reliability in predicting molecular geometries and properties. google.cominpressco.com

The first step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. google.com For 3-Amino-4-nitrobenzaldehyde, a DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would precisely calculate the bond lengths, bond angles, and dihedral angles. inpressco.comresearchgate.net This process establishes the foundational geometry from which all other electronic properties are derived. The resulting structure would detail the planarity of the benzene (B151609) ring and the orientation of the amino, nitro, and aldehyde substituents.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comnih.gov

HOMO : Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring.

LUMO : Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-withdrawing nitro and aldehyde groups. growingscience.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and ease of electronic excitation. growingscience.com

Computational methods provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's reactivity. nih.gov

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in cited sources |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited sources |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Data not available in cited sources |

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|---|

| LP(N) of -NH₂ | π(C-C) of Ring | π-conjugation | Data not available in cited sources |

| π(C-C) of Ring | π(N-O) of -NO₂ | π-conjugation | Data not available in cited sources |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.govdergipark.org.tr It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. For this compound, these would be concentrated around the oxygen atoms of the nitro and aldehyde groups. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas, typically found around the acidic hydrogen atoms of the amino group. researchgate.net

Green : Regions of neutral potential.

This map provides a clear, intuitive guide to the molecule's reactive behavior.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic spectra (e.g., UV-Visible absorption). researchgate.netresearchgate.networldwidejournals.com TD-DFT calculations can predict the electronic transitions, their corresponding excitation energies, and their intensities (oscillator strengths). researchgate.netresearchgate.net For this compound, this analysis would reveal the wavelengths of maximum absorption (λmax) and explain the nature of these transitions, such as π→π* or n→π* transitions, which are responsible for the molecule's color and photochemical properties.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | HOMO → LUMO |

| S2 | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | HOMO-1 → LUMO |

| S3 | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | HOMO → LUMO+1 |

Density Functional Theory (DFT) Studies

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would involve mapping its potential energy surface to identify all stable conformers. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT). The process involves systematically rotating the flexible bonds of the molecule—specifically, the C-C bond of the aldehyde group, the C-N bond of the amino group, and the C-N bond of the nitro group—to locate all energy minima.

For each identified conformer, a geometry optimization would be performed, followed by frequency calculations to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). The relative energies, corrected for zero-point vibrational energy (ZPVE), would then be used to determine the most stable conformer and the energy differences between various conformations. This data is crucial for understanding the molecule's flexibility and the population of different conformers at thermal equilibrium. However, specific published data detailing the stable conformers of this compound and their relative energies are not available.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, one could study various reactions, such as its reduction, oxidation, or condensation with other molecules. Such studies would involve identifying the reactants, products, any intermediates, and the transition states that connect them.

Transition State Identification and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

A critical step in studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

Once a transition state is located and optimized, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products. This confirms that the identified TS correctly links the intended species on the reaction pathway. No specific IRC calculations for reactions involving this compound have been reported in the literature.

Activation Energies and Reaction Free Energies

From the energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants, and it determines the reaction rate. The reaction free energy (ΔG) is the difference in Gibbs free energy between the products and the reactants, which indicates the spontaneity of the reaction.

These energies are typically calculated at a high level of theory and include thermal corrections to obtain enthalpy and Gibbs free energy values. While this is a standard computational procedure, specific values for activation energies and reaction free energies for reactions of this compound are not documented.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of the molecule and provides a three-dimensional surface that encapsulates the molecule. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

Advanced Chemical Applications and Derivatization in Academic Research

Utilization as a Synthetic Intermediate for Novel Organic Scaffolds

The strategic positioning of reactive sites on the 3-amino-4-nitrobenzaldehyde ring makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The amino and aldehyde functionalities can participate in a variety of cyclization and condensation reactions to form fused ring systems, which are foundational scaffolds in medicinal chemistry and materials science.

One significant application is in the construction of quinoline (B57606) derivatives. While the classic Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group, modified approaches can utilize precursors like this compound. nih.gov The process typically involves a base-catalyzed condensation followed by cyclization to yield substituted quinolines, a core structure in many pharmacologically active compounds. nih.gov

Furthermore, the aldehyde group is a key reactant in multicomponent reactions for generating molecular complexity in a single step. For instance, it can participate in 1,3-dipolar cycloaddition reactions. acs.org When reacted with an amino acid and a dipolarophile, it can form an azomethine ylide intermediate, which then undergoes cycloaddition to produce highly substituted pyrrolidine (B122466) rings. These nitrogen-containing heterocycles are of significant interest in drug discovery. acs.org The presence of the nitro and amino groups on the final scaffold provides further handles for diversification.

The compound is also a precursor for other important heterocyclic frameworks, such as quinazolines, through reactions that leverage both the amino and aldehyde groups for ring closure with other reagents. mdpi.com

| Reaction Type | Reactant(s) | Resulting Scaffold | Significance |

|---|---|---|---|

| Friedländer Annulation (Modified) | Active methylene compounds (e.g., β-ketoesters, ketones) | Substituted Quinolines | Core structure in pharmaceuticals and functional materials. nih.gov |

| 1,3-Dipolar Cycloaddition | Amino acids, dipolarophiles (e.g., alkenes, alkynes) | Poly-substituted Pyrrolidines | Access to complex, stereochemically rich nitrogenous heterocycles. acs.org |

| Condensation/Cyclization | Ammonia, urea, or guanidine (B92328) derivatives | Substituted Quinazolines | Scaffold for biologically active molecules. mdpi.com |

Development of New Reagents and Ligands in Organic Chemistry

The chemical functionalities of this compound allow for its conversion into specialized reagents and ligands for organic synthesis and coordination chemistry. The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).

These Schiff base derivatives are particularly important in ligand design. By reacting this compound with various amines, a wide array of multidentate ligands can be synthesized. These ligands, often featuring nitrogen and oxygen donor atoms, can coordinate with a variety of metal ions to form stable metal complexes. researchgate.net Such complexes are investigated for their catalytic activity, potential as antibacterial agents, and use in materials science. researchgate.neticrc.ac.ir For example, Schiff base ligands derived from related nitrobenzaldehydes have been complexed with metals like copper(II) and nickel(II) and studied for their biological properties. researchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the electron-donating amino group, can be finely tuned to modulate the chemical behavior of the resulting metal complex.

| Ligand Type | Synthesis Method | Coordinating Metal Ions (Examples) | Potential Applications |

|---|---|---|---|

| Schiff Base (Imine) Ligands | Condensation of the aldehyde group with primary amines (e.g., aniline (B41778) derivatives, alkylamines). | Cu(II), Ni(II), Co(II), Zn(II) | Homogeneous catalysis, antimicrobial agents, corrosion inhibition. researchgate.neticrc.ac.ir |

| Semicarbazone Ligands | Condensation with semicarbazide (B1199961) hydrochloride. | Transition metals | Coordination chemistry studies, biological activity screening. researchgate.net |

Precursor for Materials Science Applications

This compound is a valuable intermediate in the synthesis of azo dyes. The primary aromatic amino group can be readily converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid at low temperatures. iosrjournals.org This highly reactive diazonium salt can then be reacted with an electron-rich coupling component, such as a phenol, naphthol, or aniline derivative, in an azo coupling reaction. iosrjournals.orgsphinxsai.com

This synthesis route allows for the creation of a diverse library of azo dyes, where the final color and properties are determined by the specific coupling component used. The resulting dye molecule incorporates the 3-formyl-2-nitrophenyl group, and the extended π-conjugated system formed by the azo bridge (-N=N-) is responsible for the absorption of visible light, giving the compound its color. These dyes are synthesized in academic settings to study structure-property relationships and explore their potential in various applications. iosrjournals.org

A significant area of research for dyes derived from this compound is their application as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net DSSCs are a type of photovoltaic device that uses a photosensitive dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to convert sunlight into electricity. researchgate.netnih.gov

The effectiveness of a DSSC sensitizer (B1316253) often depends on its molecular structure, which is typically designed with a Donor-π-Acceptor (D-π-A) architecture. e3s-conferences.orgmdpi.com In dyes derived from this compound, different parts of the molecule can be engineered to fulfill these roles. For instance, the azo dye structure allows for efficient charge separation upon light absorption. Research has been conducted to synthesize and evaluate novel reactive azo dyes based on this compound for their potential in DSSC applications. researchgate.net Theoretical and experimental studies, including UV-Visible spectroscopy and electrochemical measurements, are used to assess key parameters like light-harvesting efficiency (LHE), energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the free energy of electron injection (ΔGInj), which collectively determine the potential photovoltaic performance of the dye. researchgate.net

| Dye Derivative | Molecular Design Principle | Evaluated DSSC Parameters | Research Finding |

|---|---|---|---|

| Azo Dyes from this compound | Donor-π-Acceptor (D-π-A) | UV-Vis Absorption, HOMO/LUMO energy levels, Photovoltaic properties | Novel reactive azo dyes were synthesized and assessed for possible application in dye-sensitized solar cells, with theoretical studies supporting their potential. researchgate.net |

Exploration as a Molecular Probe in Chemical Processes

The unique combination of functional groups in this compound makes it an interesting candidate for the development of molecular probes. A molecular probe is a compound that can signal the presence of a specific chemical species or a change in its environment through a detectable response, such as a change in color (colorimetric) or fluorescence (fluorometric). acs.org

The aldehyde group is particularly useful in this context as it can selectively react with specific functional groups, such as primary amines or hydrazines, via Schiff base formation. This reaction can be designed to trigger a significant change in the molecule's electronic structure and, consequently, its photophysical properties. For example, a non-fluorescent derivative of this compound could be engineered to become highly fluorescent upon reacting with a target analyte. This "turn-on" response provides a clear signal for detection.

While extensive research into this compound specifically as a molecular probe is an emerging area, its structural motifs are present in compounds designed for such purposes. The inherent reactivity of the aldehyde, combined with the modulating effects of the amino and nitro groups on its aromatic system, provides a rich platform for the rational design of novel chemosensors for ions, neutral molecules, and biological analytes.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green and sustainable synthetic routes to 3-Amino-4-nitrobenzaldehyde and its derivatives, moving away from conventional methods that may involve harsh reagents or generate significant waste.

Key areas for exploration include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis or transformation of this compound. Research into thermophilic enzymes could offer robust biocatalysts capable of operating under a range of conditions. rsc.org For instance, engineered oxidoreductases could be investigated for the selective oxidation of a precursor like 3-amino-4-nitrotoluene, or transaminases for alternative amination pathways.

Biomimetic Catalysis: Inspired by biological systems, the use of catalysts like metalloporphyrins for selective oxidation reactions presents a promising green alternative. researchgate.net Investigating the aerobic oxidation of suitable precursors using such catalysts could provide a more sustainable route under mild conditions. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or sonication could significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Green Solvents: Exploring reactions in environmentally friendly solvents such as water, supercritical fluids, or ionic liquids would minimize the environmental impact. The use of magnetized water has been reported as a green-promoting medium for related multicomponent reactions. researchgate.net

| Approach | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., oxidoreductases, transaminases) or whole-cell systems for specific synthetic steps. | High selectivity, mild reaction conditions, reduced byproducts. |

| Biomimetic Catalysis | Application of catalysts like metalloporphyrins that mimic biological processes for selective oxidation. researchgate.net | Use of clean oxidants like O2, high efficiency, operation under mild conditions. |

| Microwave/Ultrasound | Employing alternative energy sources to accelerate reactions. nih.gov | Drastically reduced reaction times, potential for improved yields and solvent-free conditions. nih.govresearchgate.net |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical CO2, or ionic liquids. | Reduced environmental pollution and improved process safety. |

Catalytic Applications in Organic Transformations

The unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis, either as a ligand precursor or as an organocatalyst itself.

Future research avenues include:

Schiff Base Ligands: The aldehyde and amino functionalities allow for the straightforward synthesis of novel Schiff base ligands. These ligands can coordinate with various transition metals to form complexes with potential catalytic activity in reactions such as cross-coupling, oxidation, and asymmetric synthesis. researchgate.net The nitro and amino groups can be further modified to fine-tune the steric and electronic properties of the resulting catalyst.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts. For example, by introducing a chiral moiety, it could be explored as a catalyst for stereoselective reactions.

Multicomponent Reactions (MCRs): As a versatile building block, this compound can be employed in MCRs to construct complex molecular scaffolds in a single, efficient step. mdpi.com Its bifunctional nature could enable novel reaction cascades, leading to the discovery of new heterocyclic systems with potential biological activities.

Investigation of Novel Reactivity Patterns under Extreme Conditions

Exploring the chemistry of this compound under non-standard conditions could unlock novel reaction pathways and lead to the synthesis of unique molecular architectures that are inaccessible under conventional thermal conditions.

Key areas for investigation are:

Microwave Irradiation: A systematic study of how microwave heating affects the reactivity of this compound in various reactions (e.g., condensations, cyclizations) is warranted. nih.govnih.gov This technology is known to accelerate reaction rates and sometimes alter product selectivity. researchgate.net

High-Pressure Chemistry: Applying high pressure can alter reaction volumes and transition state geometries, potentially favoring reaction pathways that are disfavored at atmospheric pressure. This could lead to the formation of novel, densely packed structures.

Sonochemistry: The use of high-frequency ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. Investigating the sonochemical reactions of this compound could reveal unique reactivity and product profiles, as has been observed for other benzaldehydes. researchgate.net

| Condition | Potential Effects | Research Focus |

|---|---|---|

| Microwave Irradiation | Accelerated reaction rates, improved yields, altered selectivity. nih.govresearchgate.net | Systematic study of condensation, cyclization, and multicomponent reactions. |

| High Pressure | Favoring reactions with negative activation volumes, formation of novel structures. | Exploring cycloadditions and other reactions where bond formation leads to a more compact transition state. |

| Sonochemistry (Ultrasound) | Induction of novel reaction pathways through acoustic cavitation. researchgate.net | Investigating unique condensation or fragmentation patterns not observed under thermal conditions. |

Advanced Spectroscopic Techniques for Dynamic Studies

To fully harness the synthetic potential of this compound, a deep, mechanistic understanding of its reactions is crucial. Advanced spectroscopic techniques can provide real-time insights into reaction kinetics, intermediates, and transition states.

Future studies should employ:

In-situ Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This would be particularly valuable for studying complex reaction networks, such as the formation of hemiaminals and Schiff bases. researchgate.netmdpi.com

Time-Resolved Spectroscopy: For studying very fast reaction steps, techniques such as stopped-flow or laser flash photolysis can be used to determine rate constants and identify transient species with lifetimes in the milliseconds to nanoseconds range.

Computational Chemistry: Combining experimental spectroscopic data with high-level Density Functional Theory (DFT) calculations can provide a detailed, atomistic picture of reaction mechanisms, transition state structures, and the factors controlling selectivity. researchgate.net

Integration with Machine Learning for Property Prediction and Reaction Design

The intersection of data science and chemistry offers powerful new tools for accelerating discovery. Integrating machine learning (ML) can guide the efficient exploration of the chemical space accessible from this compound.

Promising research directions include:

Property Prediction: Developing Quantitative Structure-Property Relationship (QSPR) models to predict the physical, chemical, and biological properties of novel derivatives synthesized from this compound. This can help prioritize synthetic targets for applications in materials science or medicinal chemistry.

Reaction Optimization: Using ML algorithms to analyze experimental data and predict optimal reaction conditions (e.g., catalyst, solvent, temperature, time). This can significantly reduce the experimental effort required to develop high-yielding synthetic protocols.